molecular formula C12H13ClN2OS B12263807 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B12263807
M. Wt: 268.76 g/mol
InChI Key: VTTAQQSMIWCXGJ-UHFFFAOYSA-N
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Description

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that contains a benzothiazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be achieved through various synthetic pathways. One common method involves the condensation of 7-chloro-4-methyl-1,3-benzothiazole with pyrrolidine-3-ol under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiazole compounds .

Scientific Research Applications

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA gyrase or other enzymes involved in bacterial replication, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to the presence of both benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C12H13ClN2OS/c1-7-2-3-9(13)11-10(7)14-12(17-11)15-5-4-8(16)6-15/h2-3,8,16H,4-6H2,1H3

InChI Key

VTTAQQSMIWCXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(C3)O

Origin of Product

United States

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